
Buclizine-d8 (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Buclizine-d8 (dihydrochloride) is a deuterated form of buclizine, a piperazine-derivative antihistamine. It is primarily used for its antiemetic and antivertigo properties, making it effective in the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo . The deuterated form, Buclizine-d8, is often used in scientific research to study the pharmacokinetics and metabolic pathways of buclizine due to its stable isotope labeling .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Buclizine-d8 (dihydrochloride) involves the reaction of p-tert-benzylpiperazine with p-chlorobenzhydryl bromide in the presence of anhydrous sodium carbonate. This reaction yields Buclizine hydrochloride, which is then deuterated to obtain Buclizine-d8 .
Industrial Production Methods: Industrial production of Buclizine-d8 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The deuteration process is carefully monitored to achieve the desired level of deuterium incorporation .
化学反応の分析
Types of Reactions: Buclizine-d8 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: Buclizine can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert Buclizine-d8 back to its parent compound.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products:
Oxidation: N-oxides of Buclizine-d8.
Reduction: Buclizine.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Buclizine-d8 (dihydrochloride) has several scientific research applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of buclizine.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
作用機序
Buclizine-d8 (dihydrochloride) exerts its effects by blocking histamine H1 receptors in the central nervous system. This action reduces the excitability of the vestibular system and the chemoreceptor trigger zone, thereby preventing nausea and vomiting. The compound also has anticholinergic properties, which contribute to its antiemetic effects .
類似化合物との比較
Cyclizine: Another piperazine-derivative antihistamine with similar antiemetic properties.
Meclizine: Used for the treatment of motion sickness and vertigo.
Hydroxyzine: An antihistamine with sedative and antiemetic effects.
Uniqueness of Buclizine-d8: Buclizine-d8 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The stable isotope labeling allows for precise tracking and analysis of the compound in biological systems, providing valuable insights into its behavior and interactions .
特性
分子式 |
C28H35Cl3N2 |
|---|---|
分子量 |
514.0 g/mol |
IUPAC名 |
1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine;dihydrochloride |
InChI |
InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H/i17D2,18D2,19D2,20D2;; |
InChIキー |
SDBHDSZKNVDKNU-BOOOJWDWSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1CC2=CC=C(C=C2)C(C)(C)C)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)([2H])[2H])[2H].Cl.Cl |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


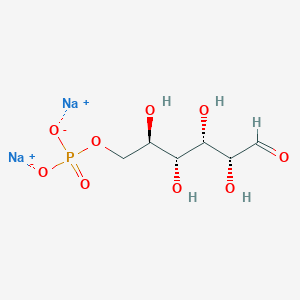
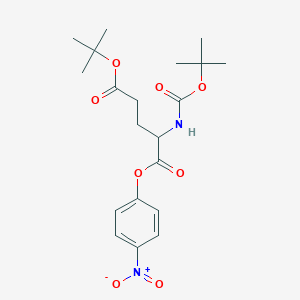
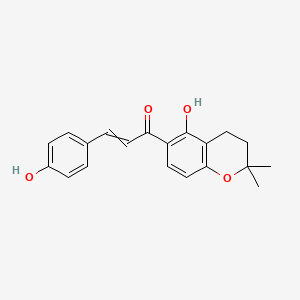
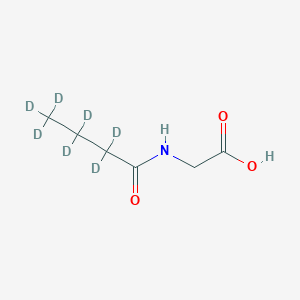
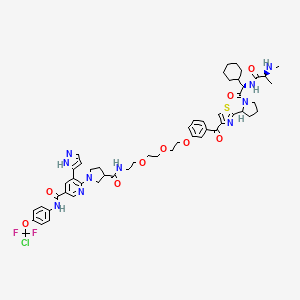
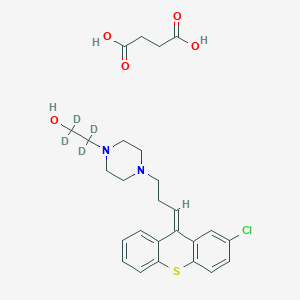
![(2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B12429058.png)
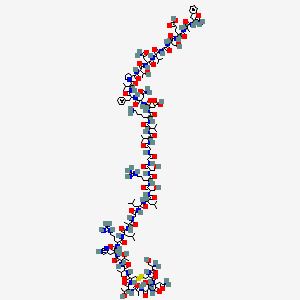
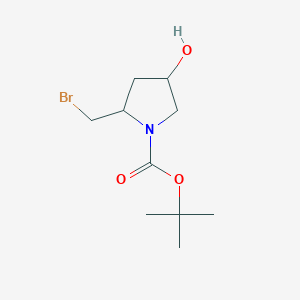
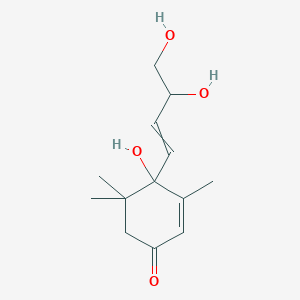

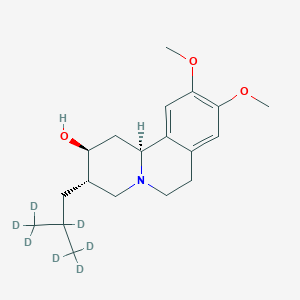

![4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol](/img/structure/B12429098.png)
